molecular formula C15H17ClN2 B1415050 1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine CAS No. 893750-79-3

1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine

Cat. No. B1415050
M. Wt: 260.76 g/mol
InChI Key: JFILDNHUTPQFRL-UHFFFAOYSA-N
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Description

“1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and six hydrogen atoms . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of various substituents to the benzene ring . A common method for introducing substituents to a benzene ring is through electrophilic aromatic substitution . This process involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged intermediate . The order in which reactions are carried out can be critical to the success of the overall scheme .


Molecular Structure Analysis

The molecular structure of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be analyzed using various techniques. The benzene ring forms the core of the molecule, with various substituents attached . The positions of these substituents on the benzene ring can be determined using ortho-, meta-, para- nomenclature .


Chemical Reactions Analysis

The chemical reactions involving “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” would likely involve the benzene ring and its substituents. For example, the benzene ring can undergo electrophilic aromatic substitution . Other possible reactions include free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be determined using various analytical techniques. These might include determining its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Corrosion Inhibition

A study by Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of novel synthesized compounds, including bis Schiff's bases derived from benzene-1,4-diamine, for mild steel in acidic environments. These compounds, including variations of benzene-1,4-diamine derivatives, showed significant corrosion inhibition efficiency, suggesting their potential application in industries for steel protection during processes like pickling, descaling, and oil well acidization. The study utilized various experimental techniques such as weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy to confirm the protection of metal surfaces in the presence of these inhibitors (Singh & Quraishi, 2016).

Advanced Material Synthesis

Research by Ghaemy and Alizadeh (2009) involved the synthesis of a novel unsymmetrical diamine monomer containing triaryl imidazole pendant groups, which was then polymerized with commercially available dianhydrides to obtain corresponding polyimides. These polyimides exhibited excellent solubility in aprotic polar solvents and high thermal stability, indicating their potential use in high-performance materials (Ghaemy & Alizadeh, 2009).

Polyimide Development

Liaw et al. (2001) synthesized new polyimides by reacting a novel diamine, which contains five benzene rings, with various aromatic dianhydrides. The resulting polyimides were amorphous, exhibited excellent solubility in various solvents, and demonstrated high thermal stability. This research highlights the potential of benzene-1,4-diamine derivatives in developing advanced polymeric materials with desirable properties for industrial applications (Liaw, Liaw, & Yu, 2001).

properties

IUPAC Name

1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFILDNHUTPQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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